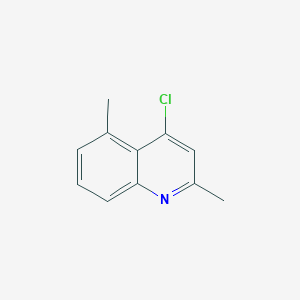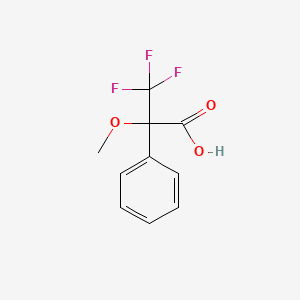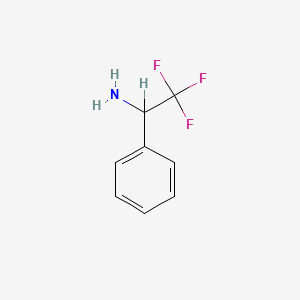![molecular formula C13H11F3N2O B3024422 {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine CAS No. 933705-41-0](/img/structure/B3024422.png)
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine
Descripción general
Descripción
“{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine” is a chemical compound with the CAS Number: 1211488-35-5 . Its IUPAC name is {2- [3- (trifluoromethyl)phenoxy]-3-pyridinyl}methanamine dihydrochloride . The molecular weight of this compound is 341.16 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H11F3N2O.2ClH/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12;;/h1-7H,8,17H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (341.16) and its IUPAC name ({2- [3- (trifluoromethyl)phenoxy]-3-pyridinyl}methanamine dihydrochloride) . More specific properties like melting point, boiling point, and density were not found in the search results.Mecanismo De Acción
The mechanism of action of {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine involves the inhibition of PARP enzyme activity. PARP is involved in the repair of DNA damage by catalyzing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins. Inhibition of PARP leads to the accumulation of DNA damage and activation of cell death pathways such as apoptosis and necrosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various experimental systems. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant activity against various cancer cell lines. However, it also has some limitations such as poor solubility in aqueous media and potential toxicity in vivo. Therefore, further studies are needed to optimize its pharmacological properties and evaluate its safety profile.
Direcciones Futuras
There are several future directions for the research on {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine. One potential direction is to develop more potent and selective PARP inhibitors based on its chemical structure. Another direction is to explore its potential applications in other fields such as agriculture and material science. For example, it has been reported to exhibit herbicidal activity against weeds and potential applications as a building block for functional materials. Overall, the research on this compound has significant potential for the development of novel therapeutic agents and functional materials.
Aplicaciones Científicas De Investigación
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.
Safety and Hazards
Propiedades
IUPAC Name |
[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12/h1-7H,8,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXZELPJNXBSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3024341.png)










![2-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B3024358.png)

